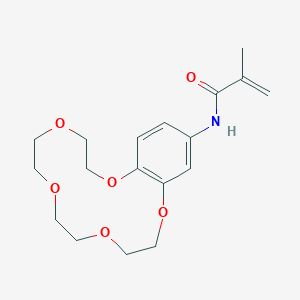
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine, also known as DDM, is a chemical compound that has been widely used in scientific research due to its unique properties. DDM is a morpholine derivative and is commonly used as a detergent for membrane protein solubilization.
作用機序
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine works by disrupting the hydrophobic interactions between membrane proteins and the lipid bilayer. It has a hydrophobic tail that interacts with the hydrophobic regions of the protein, while the hydrophilic head interacts with the surrounding water molecules. This allows the protein to be solubilized in an aqueous solution, making it more accessible for further analysis.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not significantly alter the secondary or tertiary structure of the protein, nor does it affect the activity or stability of the protein. This makes 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine an ideal detergent for studying membrane proteins in their native state.
実験室実験の利点と制限
One of the main advantages of using 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine as a detergent is its ability to solubilize a wide range of membrane proteins. It is also relatively mild compared to other detergents, which reduces the risk of protein denaturation. However, 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine has some limitations, including its high cost and limited availability compared to other detergents. It also has a relatively low critical micelle concentration, which can make it difficult to work with at low concentrations.
将来の方向性
There are several future directions for the use of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine in scientific research. One area of interest is the development of new detergents based on the structure of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine, which may have improved properties for membrane protein solubilization. Another area of interest is the use of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine in combination with other techniques, such as cryo-electron microscopy, to study the structure and dynamics of membrane proteins. Additionally, there is a need for further research on the effects of 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine on membrane proteins, particularly in the context of drug discovery and development.
合成法
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine can be synthesized through a multi-step process involving the reaction of morpholine with 2,2-diphenylethylamine and subsequent sulfonation with methanesulfonyl chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine is widely used in scientific research as a detergent for membrane protein solubilization. It has been shown to effectively solubilize a variety of membrane proteins, including G protein-coupled receptors, ion channels, and transporters. 2-(2,2-diphenylethyl)-4-(methylsulfonyl)morpholine is also used in the purification and crystallization of membrane proteins, which is essential for studying their structure and function.
特性
IUPAC Name |
2-(2,2-diphenylethyl)-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-24(21,22)20-12-13-23-18(15-20)14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZZRUXHALKMOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diphenylethyl)-4-(methylsulfonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-biphenylyl{1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5972002.png)
![2-[1-benzyl-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5972009.png)

![2-[4-(2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5972019.png)
![2-hydroxy-N'-(3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ylidene)benzohydrazide](/img/structure/B5972020.png)
![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B5972034.png)
![4-[({3-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B5972035.png)
![N-(sec-butyl)-N'-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)urea](/img/structure/B5972054.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)

![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5972083.png)
![N-(3-bromophenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5972091.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)